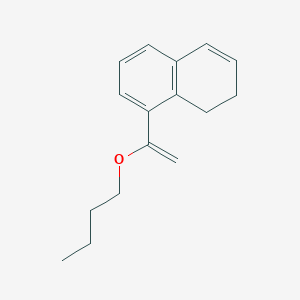
8-(1-Butoxyvinyl)-1,2-dihydronaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(1-Butoxyvinyl)-1,2-dihydronaphthalene is a chemical compound belonging to the class of naphthalene derivatives. This compound has garnered attention due to its potential applications in various scientific fields, including chemistry, biology, and industry. Its unique structure, characterized by the presence of a butoxyvinyl group attached to a dihydronaphthalene core, imparts distinct chemical properties that make it a subject of interest for researchers.
Vorbereitungsmethoden
The synthesis of 8-(1-Butoxyvinyl)-1,2-dihydronaphthalene involves several steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Butoxyvinyl Group: The butoxyvinyl group can be introduced through a nucleophilic substitution reaction involving butyl bromide and a suitable vinyl precursor.
Cyclization: The intermediate product undergoes cyclization to form the dihydronaphthalene core.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial production methods may involve optimization of reaction conditions to enhance yield and reduce production costs. This can include the use of catalysts, temperature control, and solvent selection to achieve efficient synthesis.
Analyse Chemischer Reaktionen
8-(1-Butoxyvinyl)-1,2-dihydronaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: The butoxyvinyl group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives with different functional groups.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific reaction temperatures and times to achieve the desired products.
Wissenschaftliche Forschungsanwendungen
8-(1-Butoxyvinyl)-1,2-dihydronaphthalene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives have shown potential as bioactive agents, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 8-(1-Butoxyvinyl)-1,2-dihydronaphthalene involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application. Research is ongoing to elucidate these mechanisms and optimize the compound’s efficacy and safety.
Vergleich Mit ähnlichen Verbindungen
8-(1-Butoxyvinyl)-1,2-dihydronaphthalene can be compared with other naphthalene derivatives, such as:
1,2-Dihydronaphthalene: Lacks the butoxyvinyl group, resulting in different chemical properties and reactivity.
8-(1-Methoxyvinyl)-1,2-dihydronaphthalene: Similar structure but with a methoxy group instead of a butoxy group, leading to variations in solubility and reactivity.
8-(1-Ethoxyvinyl)-1,2-dihydronaphthalene: Contains an ethoxy group, which affects its chemical behavior compared to the butoxyvinyl derivative.
Eigenschaften
Molekularformel |
C16H20O |
|---|---|
Molekulargewicht |
228.33 g/mol |
IUPAC-Name |
8-(1-butoxyethenyl)-1,2-dihydronaphthalene |
InChI |
InChI=1S/C16H20O/c1-3-4-12-17-13(2)15-11-7-9-14-8-5-6-10-16(14)15/h5,7-9,11H,2-4,6,10,12H2,1H3 |
InChI-Schlüssel |
XLMQVCJGTOTXRL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(=C)C1=CC=CC2=C1CCC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


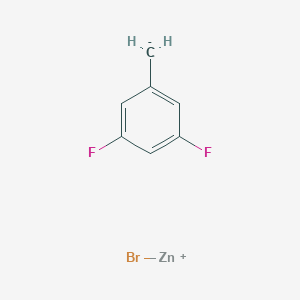
![Ethyl 2-[2-(2-chloro-3-methylphenyl)hydrazin-1-ylidene]butanoate](/img/structure/B11759304.png)
![4-Methyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one](/img/structure/B11759309.png)
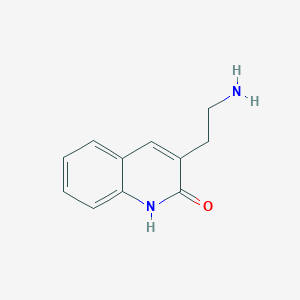
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11759314.png)
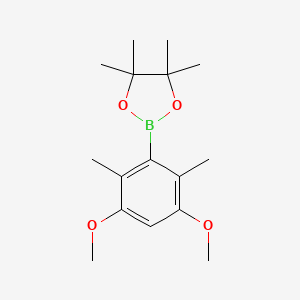
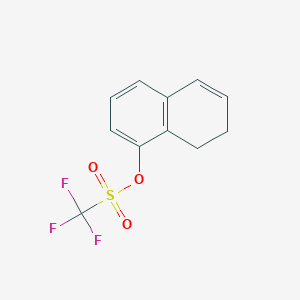
![[Ethyl-(3-methyl-benzyl)-amino]-acetic acid](/img/structure/B11759344.png)
![[(4-ethoxyphenyl)methyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11759347.png)

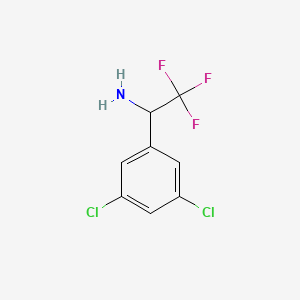
amine](/img/structure/B11759356.png)


